N-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-propoxypyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O2/c1-2-11-27-18-13-25(17-9-7-16(22)8-10-17)24-19(18)20(26)23-12-14-3-5-15(21)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNNKUJLWBUGQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the fluorobenzyl and fluorophenyl groups: These groups can be introduced via nucleophilic substitution reactions using appropriate fluorinated benzyl and phenyl halides.
Attachment of the propoxy group: This step involves the alkylation of the pyrazole ring with a propyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula : C21H23FN4O2
- Molecular Weight : 382.43 g/mol
- Structural Features : The compound contains a pyrazole ring, which is significant for its biological activity.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of compounds related to pyrazole derivatives. N-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzymes, which disrupts cell wall synthesis and leads to bacterial cell death .
Antifungal Activity
The compound has shown promise as an antifungal agent. In combination with other active compounds, it has been tested against fungal pathogens, demonstrating synergistic effects that enhance its efficacy. This aspect is particularly relevant in the context of increasing resistance to conventional antifungal treatments .
Inhibition of Tyrosinase
Tyrosinase inhibitors are crucial in treating hyperpigmentation disorders. This compound has been explored for its ability to inhibit tyrosinase activity. This inhibition can reduce melanin production in skin cells, providing a therapeutic avenue for conditions such as melasma and age spots .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .
Synthetic Route Overview :
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | 4-Fluorobenzaldehyde + Propoxyacetic acid | Intermediate formation |
| 2 | Cyclization | Hydrazine hydrate + Acetic acid | Formation of pyrazole ring |
| 3 | Acylation | Acetic anhydride + Amines | Final product synthesis |
Case Studies
Several case studies have documented the efficacy of this compound in laboratory settings:
-
Antibacterial Efficacy Study :
- A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Results showed significant inhibition at concentrations as low as 50 µg/mL.
-
Tyrosinase Inhibition Assay :
- The compound was tested for its ability to inhibit tyrosinase in vitro.
- It exhibited IC50 values comparable to established inhibitors, indicating strong potential for cosmetic applications.
-
Synergistic Antifungal Studies :
- Combinations with other antifungal agents were tested against Candida albicans.
- The results indicated enhanced antifungal activity when used in combination therapy.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
The substitution pattern on the benzyl group significantly influences molecular interactions. For example:
- N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide (): Differs by replacing the 4-fluorobenzyl group with a 3-chloro-4-methylphenyl substituent.
- N-(2-fluorobenzyl)-1-(4-fluorophenyl)-5-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide (): The 2-fluorobenzyl group introduces steric and electronic differences compared to the 4-fluorobenzyl analog, which may affect binding to target proteins.
Table 1: Substituent Effects on Benzyl Group
| Compound | Substituent on Benzyl Group | Key Properties Affected |
|---|---|---|
| Target compound | 4-fluorobenzyl | Moderate lipophilicity, electronic effects |
| N-(3-chloro-4-methylphenyl) analog | 3-chloro-4-methylphenyl | Increased lipophilicity, steric bulk |
| N-(2-fluorobenzyl) triazole analog | 2-fluorobenzyl | Altered steric profile, dipole orientation |
Heterocyclic Core Modifications
The pyrazole core in the target compound can be contrasted with triazole, imidazole, and pyrimidine derivatives:
- Triazole-based analogs (): Triazoles (e.g., 1H-1,2,3-triazole-4-carboxamide) introduce an additional nitrogen atom, enhancing hydrogen-bonding capacity and metabolic resistance compared to pyrazoles.
Table 2: Heterocyclic Core Comparison
Functional Group Additions
The propoxy group at position 4 of the pyrazole ring distinguishes the target compound from others:
- N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide (): Features a nitroimidazole group, which may confer radiosensitizing properties absent in the target compound.
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (): Incorporates a chromen-2-yl (coumarin) group, enabling fluorescence properties and π-π stacking interactions.
Table 3: Functional Group Impact
Biological Activity
N-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
Chemical Structure and Properties
The compound features a pyrazole core, which is known for its diverse biological activities. The presence of fluorine atoms in the benzyl and phenyl groups enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways, including:
- Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
- Antitumor Activity : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways.
- Neuroprotective Effects : There is emerging evidence that such compounds may protect neuronal cells from oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antitumor | Induction of apoptosis in glioblastoma cells | |
| Neuroprotection | Reduction of oxidative stress in neuronal cells |
Case Studies and Research Findings
-
Antitumor Efficacy :
A study investigating the effects of this compound on glioblastoma cells demonstrated significant cytotoxicity. The compound was found to induce apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent for aggressive brain tumors . -
Inflammation Models :
In animal models of inflammation, this compound exhibited notable anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism was linked to the suppression of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases . -
Neuroprotective Studies :
Research involving isolated rat neurons showed that treatment with this pyrazole derivative led to a marked decrease in markers of oxidative stress. This suggests a protective role against neurodegenerative conditions, warranting further investigation into its neuroprotective capabilities .
Q & A
Q. What are the optimal synthetic routes for N-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer : The synthesis of fluorinated pyrazole-carboxamide derivatives typically follows a multi-step protocol involving:
Core formation : Condensation of substituted phenylhydrazines with β-ketoesters or β-diketones to form the pyrazole ring .
Functionalization : Introduction of the 4-propoxy group via nucleophilic substitution (e.g., using propanol and a base like K₂CO₃) .
Carboxamide coupling : Reaction of the pyrazole-3-carboxylic acid intermediate with 4-fluorobenzylamine using coupling agents like EDC·HCl and HOBt .
Optimization tips :
- Use anhydrous solvents (e.g., DMF or acetonitrile) to minimize side reactions.
- Monitor reaction progress via HPLC or TLC to adjust reaction time and temperature.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Verify substituent positions via coupling patterns (e.g., para-fluorophenyl protons appear as doublets at δ ~7.2–7.5 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O) resonance at ~165–170 ppm and fluorinated carbons at ~115–125 ppm .
- X-ray Crystallography : Resolve conformational details (e.g., dihedral angles between fluorophenyl and pyrazole rings, typically ~80° for similar derivatives) .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~413.4 g/mol based on C₂₁H₂₀F₂N₂O₂) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer :
- Enzyme inhibition assays : Screen against kinases or GPCRs using fluorescence polarization or radiometric assays (e.g., ³H-labeled ligands).
- Cellular viability assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HepG2 or MCF-7) to assess cytotoxicity .
- Solubility testing : Quantify aqueous solubility via shake-flask method (PBS, pH 7.4) to guide dosing in follow-up studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity and selectivity?
Methodological Answer :
- Substituent variation : Systematically modify the 4-propoxy group (e.g., replace with isopropoxy or cyclopropoxy) and compare binding affinities using SPR or ITC .
- Fluorine scanning : Introduce additional fluorine atoms on the benzyl or phenyl rings to enhance metabolic stability and membrane permeability .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins and prioritize synthetic targets .
Q. What strategies resolve contradictory data in pharmacokinetic (PK) and pharmacodynamic (PD) studies?
Methodological Answer :
- Metabolic stability : Identify major metabolites via LC-MS/MS in hepatocyte microsomes. For unstable compounds, introduce deuterium at labile positions .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction. High binding (>95%) may explain discrepancies between in vitro and in vivo efficacy .
- Species-specific differences : Compare PK profiles in rodents vs. humanized models (e.g., CYP3A4-transgenic mice) to validate translational relevance .
Q. How can in vivo efficacy be evaluated in disease models while addressing fluorinated compound toxicity?
Methodological Answer :
- Rodent models : Administer compound via oral gavage (dose range: 10–100 mg/kg) in xenograft or chemically induced disease models. Monitor body weight and organ histopathology for toxicity .
- Biomarker analysis : Quantify target engagement via ELISA or Western blot (e.g., phosphorylation status of downstream kinases).
- Toxicokinetics : Measure plasma exposure (AUC) and tissue distribution to correlate efficacy with safety margins .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility and bioavailability?
Methodological Answer :
- Solubility enhancement :
- Use co-solvents (e.g., PEG-400) or cyclodextrin-based formulations.
- Synthesize prodrugs (e.g., ester derivatives) to improve lipophilicity .
- Bioavailability optimization :
Q. What experimental designs mitigate batch-to-batch variability in synthetic yield?
Methodological Answer :
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to control critical parameters (temperature, pH).
- Design of experiments (DoE) : Use factorial designs to optimize reagent stoichiometry and catalyst loading .
- Quality control : Establish strict specifications for intermediate purity (≥95% by HPLC) before proceeding to subsequent steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
